N-(4-fluorobenzyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a fluorobenzyl group, a trimethylated tetrahydrobenzofuran ring, and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Tetrahydrobenzofuran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrobenzofuran ring.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the tetrahydrobenzofuran intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The fluorobenzyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-fluorobenzyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The interaction with molecular targets can activate or inhibit specific signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
- N-(4-methylbenzyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
Uniqueness
N-(4-fluorobenzyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C19H20FNO3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H20FNO3/c1-11-16-14(22)8-19(2,3)9-15(16)24-17(11)18(23)21-10-12-4-6-13(20)7-5-12/h4-7H,8-10H2,1-3H3,(H,21,23) |
InChI Key |
IBUNUFVMIJUINV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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